molecular formula C11H14BrN B1335598 1-(3-Bromophenyl)piperidine CAS No. 84964-24-9

1-(3-Bromophenyl)piperidine

Cat. No.: B1335598
CAS No.: 84964-24-9
M. Wt: 240.14 g/mol
InChI Key: PMTXPOLLPCSCBE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

  • 1-(3-Bromophenyl)piperidine is involved in the synthesis of various 1-arylcyclohexylamines, which have been evaluated as central nervous system depressants. One such compound, 1-(1-Phenylcyclohexyl)piperidine, was synthesized from 1-piperidinocyclohexanecarbonitrile, demonstrating potential in cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

Enantiomeric Resolution and Simulation Studies

  • Enantiomeric resolution and simulation studies of various enantiomers, including those related to piperidine derivatives, have been conducted to understand chiral recognition mechanisms and elution orders. These studies reveal that hydrogen bonding and π–π interactions are key forces for chiral resolution (Ali et al., 2016).

Pharmacological Properties

  • Piperidine derivatives, including 1-substituted piperidines, have been studied for their pharmacological properties. Compounds such as trihexyphenidyl, biperiden, and others derived from 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol demonstrate significant pharmacological interest (Vardanyan, 2018).

Hydrogen-Bonding Patterns in Analogs

  • Studies on hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogs, reveal insights into the molecular interactions and stability of these compounds. This research is crucial for understanding the molecular structure and potential applications of piperidine derivatives (Balderson et al., 2007).

Biological Evaluation of Piperidine Amides

  • Piperidine derivatives have been evaluated for their biological activities, including as potential CCR5 receptor antagonists for the treatment of HIV-1 infection. These studies involve synthesis, SAR, and biological evaluation, highlighting the therapeutic potential of piperidine-based compounds (Palani et al., 2002).

Antiinflammatory Applications

  • N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine (broperamole) has been shown to have potent antiinflammatory activity, indicating the potential of bromophenyl piperidine derivatives in antiinflammatory treatments (Leeling, Phillips, & Lorenzetti, 1980).

Anticonvulsant Agent Development

  • Piperidine derivatives have been explored in the development of new anticonvulsants. A specific derivative exhibited high potency comparable to existing anticonvulsant agents, demonstrating the potential of piperidine derivatives in treating seizures (Gitto et al., 2006).

Safety and Hazards

1-(3-Bromophenyl)piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .

Future Directions

Piperidines, including 1-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Properties

IUPAC Name

1-(3-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTXPOLLPCSCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406902
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84964-24-9
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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